Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 898789-49-6
VCID: VC2299735
InChI: InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3
SMILES: CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol

Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

CAS No.: 898789-49-6

Cat. No.: VC2299735

Molecular Formula: C19H28N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate - 898789-49-6

Specification

CAS No. 898789-49-6
Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
IUPAC Name ethyl 5-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
Standard InChI InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3
Standard InChI Key QPVONZWISTWWQE-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is cataloged with CAS number 898789-49-6 and is classified as an ethyl ester derivative . The compound belongs to a class of substituted benzenepentanoic acid derivatives, featuring a methylpiperazine substituent at the meta position of the phenyl ring.

Nomenclature and Alternative Names

The compound is known by several systematic names in chemical literature:

  • Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate (primary name)

  • Benzenepentanoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxo-, ethyl ester

  • Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate

These alternative nomenclatures highlight different structural aspects of the molecule while maintaining reference to the same chemical entity.

Structural Characteristics

The compound features several key structural elements:

  • A phenyl ring with meta-substitution (3-position)

  • A methylpiperazine moiety connected via a methylene bridge

  • An oxovalerate group with an ethyl ester terminus

This arrangement creates a molecule with potential for multiple interaction points in biological systems, particularly through the piperazine nitrogen atoms and the carbonyl groups.

Physical and Chemical Properties

Molecular Properties

While specific data for the 3-substituted isomer is limited in the provided search results, the compound shares similar core properties with its structural isomer. The molecular formula is C19H28N2O3 with an expected molecular weight of approximately 332.4 g/mol, comparable to its 4-substituted analog.

Chemical Reactivity

Based on its structure, Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is expected to demonstrate reactivity patterns consistent with esters, including susceptibility to:

  • Hydrolysis reactions (particularly under basic conditions)

  • Reduction of the carbonyl and ester groups

  • Nucleophilic substitution at the ester group

  • Coordination chemistry through the piperazine nitrogen atoms

The piperazine ring introduces basic nitrogen centers that can participate in acid-base chemistry and potential metal coordination.

Synthesis and Preparation

Reaction Conditions

Optimal synthesis conditions would likely require:

  • Controlled temperature and solvent selection to minimize side reactions

  • Catalyst optimization for attachment of the piperazine moiety

  • Careful purification steps to ensure high purity of the final product

The meta-substitution pattern may require specific reaction conditions different from those used for para-substituted analogs, potentially affecting yields and purity.

Structural Analogs and Comparisons

Position Isomers

A key structural analog is Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate (CAS: 898763-60-5), which differs only in the position of substitution on the phenyl ring (para vs. meta). This positional isomerism can significantly impact:

  • Electronic distribution throughout the molecule

  • Three-dimensional conformation and packing

  • Potential binding interactions with biological targets

Comparative Analysis

The table below compares key aspects of the meta and para isomers:

PropertyEthyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerateEthyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
CAS Number898789-49-6898763-60-5
Substitution Patternmeta (3-position)para (4-position)
Molecular FormulaC19H28N2O3C19H28N2O3
Molecular Weight~332.4 g/mol332.4 g/mol
Expected Dipole MomentLikely different due to meta arrangementReference value
Spatial ArrangementNon-linear distribution of functional groupsLinear arrangement along phenyl axis

These differences, though subtle, can significantly impact reactivity, physical properties, and biological interaction profiles.

Research Status and Future Directions

Current Research Landscape

Research on Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate appears to be in early stages, with limited published literature specifically addressing this compound. Current research likely focuses on:

  • Synthesis optimization

  • Initial biological screening

  • Structure-activity relationship studies comparing positional isomers

Future Research Opportunities

Promising directions for future investigation include:

  • Detailed comparative studies between meta and para isomers

  • Targeted biological screening against enzyme panels

  • Development of improved synthetic routes

  • Exploration of derivative compounds with enhanced properties

Such research could expand understanding of structure-activity relationships and potentially uncover novel applications for this class of compounds.

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